7-methoxy-3-methylQuinoline
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Overview
Description
7-Methoxy-3-methylQuinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by a methoxy group at the 7th position and a methyl group at the 3rd position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-methylQuinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid, can be adapted to introduce the methoxy and methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methylQuinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
7-Methoxy-3-methylQuinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-methylQuinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and methyl groups.
7-Methoxyquinoline: A derivative with only the methoxy group at the 7th position.
3-Methylquinoline: A derivative with only the methyl group at the 3rd position.
Uniqueness: 7-Methoxy-3-methylQuinoline is unique due to the combined presence of both methoxy and methyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. This dual substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Biological Activity
7-Methoxy-3-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a methoxy group at the 7-position and a methyl group at the 3-position. Its chemical formula is C10H9NO, which contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can interact with various enzymes, inhibiting their activity through covalent bonding with cysteine residues in proteins. This inhibition can affect metabolic pathways and cellular functions.
- DNA Intercalation : The quinoline core allows for intercalation into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 7.812 µg/mL |
S. aureus | 15.625 µg/mL |
C. albicans | 31.125 µg/mL |
The compound's efficacy against E. coli and C. albicans highlights its potential as an effective antimicrobial agent .
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 10 µM
These results suggest that the compound could serve as a lead structure for the development of novel anticancer therapies .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of synthesized derivatives of this compound against various pathogens, revealing that modifications to the side chains significantly enhanced antimicrobial potency .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications to the quinoline structure can enhance biological activity:
Modification Type | Observed Effect |
---|---|
Addition of halogens | Increased antimicrobial potency |
Methyl group position change | Enhanced cytotoxicity against cancer cells |
These findings underscore the importance of structural modifications in optimizing the therapeutic potential of quinoline derivatives .
Properties
IUPAC Name |
7-methoxy-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANZSAQUHNKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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